PHITC is ≥100-Fold More Efficacious than PEITC in Inhibiting NNK-Induced Lung Tumorigenesis in Mice
In the A/J mouse lung tumorigenesis model induced by the tobacco-specific nitrosamine NNK, 6-phenylhexyl isothiocyanate (PHITC) exhibited at least 100 times greater efficacy than its shorter-chain analog phenethyl isothiocyanate (PEITC) [1]. At a low dose of 0.2 µmol/day (1/50th of the NNK dose), PHITC reduced lung tumor multiplicity by 85%, whereas PEITC was ineffective at doses of 1 µmol/day or below [2].
| Evidence Dimension | In vivo chemopreventive efficacy (reduction in lung tumor multiplicity) |
|---|---|
| Target Compound Data | PHITC at 0.2 µmol/day: 85% reduction in tumor multiplicity |
| Comparator Or Baseline | PEITC at 5 µmol/day: effective; at 1 or 0.2 µmol/day: not effective |
| Quantified Difference | PHITC is ≥100 times more efficacious; 85% reduction achieved at 1/50th NNK dose |
| Conditions | A/J mice; NNK (10 µmol i.p.) lung tumorigenesis model; 16-week study |
Why This Matters
This quantifies a massive potency advantage for PHITC over the commonly used natural isothiocyanate PEITC in lung cancer chemoprevention studies.
- [1] Chung FL, et al. NIH Grant U01-CA046535-10. Isothiocyanates--Structure-Activity Relationships. 1995. View Source
- [2] Morse MA, Eklind KI, Hecht SS, et al. Structure-activity relationships for inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone lung tumorigenesis by arylalkyl isothiocyanates in A/J mice. Cancer Res. 1991 Apr 1;51(7):1846-50. View Source
